molecular formula C10H11N3O3 B2455979 N-allyl-N'-(4-nitrophenyl)urea CAS No. 194788-54-0

N-allyl-N'-(4-nitrophenyl)urea

Cat. No. B2455979
CAS RN: 194788-54-0
M. Wt: 221.216
InChI Key: GRHHTPVRSZOONH-UHFFFAOYSA-N
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Description

“N-allyl-N’-(4-nitrophenyl)urea” is a chemical compound with the molecular formula C10H11N3O3 . It is used for proteomics research .


Synthesis Analysis

A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This methodology was found to be suitable for gram-scale synthesis of molecules having commercial application in large volumes .


Molecular Structure Analysis

“N-allyl-N’-(4-nitrophenyl)urea” contains a total of 27 bonds; 16 non-H bonds, 10 multiple bonds, 4 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 urea (-thio) derivative, and 1 nitro group (aromatic) .


Chemical Reactions Analysis

The most common method for the synthesis of N-substituted ureas involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene .


Physical And Chemical Properties Analysis

“N-allyl-N’-(4-nitrophenyl)urea” has a molecular weight of 221.21 . More specific physical and chemical properties are not mentioned in the retrieved papers.

properties

IUPAC Name

1-(4-nitrophenyl)-3-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-2-7-11-10(14)12-8-3-5-9(6-4-8)13(15)16/h2-6H,1,7H2,(H2,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHHTPVRSZOONH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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